molecular formula C13H12F6Si B1609038 (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane CAS No. 618092-28-7

(3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane

Cat. No.: B1609038
CAS No.: 618092-28-7
M. Wt: 310.31 g/mol
InChI Key: SKOOLTNOOKPCAJ-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane: is a chemical compound with the molecular formula C13H12F6Si and a molecular weight of 310.317 g/mol . It is characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a trimethylsilane group through an ethynyl linkage. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules with trifluoromethyl groups. It is also used in the development of new materials with unique electronic and optical properties .

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It is also investigated for its potential use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane involves its interaction with molecular targets through the trifluoromethyl groups and the ethynyl linkage. These interactions can influence the electronic properties of the compound, leading to various chemical and biological effects. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylacetylene
  • 3,5-Bis(trifluoromethyl)phenyltrimethylsilane
  • 3,5-Bis(trifluoromethyl)phenylmethanol

Uniqueness: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is unique due to the presence of both trifluoromethyl groups and a trimethylsilane group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6Si/c1-20(2,3)5-4-9-6-10(12(14,15)16)8-11(7-9)13(17,18)19/h6-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOOLTNOOKPCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402645
Record name (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-28-7
Record name (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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